Ethyl 5-methyl-1-propyl-1H-pyrazole-3-carboxylate Ethyl 5-methyl-1-propyl-1H-pyrazole-3-carboxylate
Brand Name: Vulcanchem
CAS No.: 1007541-78-7
VCID: VC8034740
InChI: InChI=1S/C10H16N2O2/c1-4-6-12-8(3)7-9(11-12)10(13)14-5-2/h7H,4-6H2,1-3H3
SMILES: CCCN1C(=CC(=N1)C(=O)OCC)C
Molecular Formula: C10H16N2O2
Molecular Weight: 196.25 g/mol

Ethyl 5-methyl-1-propyl-1H-pyrazole-3-carboxylate

CAS No.: 1007541-78-7

Cat. No.: VC8034740

Molecular Formula: C10H16N2O2

Molecular Weight: 196.25 g/mol

* For research use only. Not for human or veterinary use.

Ethyl 5-methyl-1-propyl-1H-pyrazole-3-carboxylate - 1007541-78-7

Specification

CAS No. 1007541-78-7
Molecular Formula C10H16N2O2
Molecular Weight 196.25 g/mol
IUPAC Name ethyl 5-methyl-1-propylpyrazole-3-carboxylate
Standard InChI InChI=1S/C10H16N2O2/c1-4-6-12-8(3)7-9(11-12)10(13)14-5-2/h7H,4-6H2,1-3H3
Standard InChI Key ZDUIBNWIABOEKN-UHFFFAOYSA-N
SMILES CCCN1C(=CC(=N1)C(=O)OCC)C
Canonical SMILES CCCN1C(=CC(=N1)C(=O)OCC)C

Introduction

Chemical Structure and Nomenclature

Molecular Architecture

The compound features a pyrazole ring (a five-membered aromatic heterocycle with two adjacent nitrogen atoms) substituted at positions 1, 3, and 5. The substituents are:

  • 1-position: Propyl group (-CH2CH2CH3)

  • 3-position: Ethoxycarbonyl group (-COOCH2CH3)

  • 5-position: Methyl group (-CH3)

The molecular formula is C10H16N2O2, with a molecular weight of 196.25 g/mol .

IUPAC and Alternative Names

  • Systematic IUPAC Name: Ethyl 5-methyl-1-propyl-1H-pyrazole-3-carboxylate

  • Synonyms:

    • Ethyl 1-propyl-5-methylpyrazole-3-carboxylate

    • 1H-Pyrazole-3-carboxylic acid, 1-methyl-5-propyl-, ethyl ester

Synthesis and Industrial Production

Laboratory-Scale Synthesis

Two primary routes dominate its synthesis:

  • Alkylation of Pyrazole Derivatives:

    • Substrate: 5-Methyl-1H-pyrazole-3-carboxylic acid

    • Reagents: Propyl halides (e.g., 1-bromopropane) and a strong base (e.g., NaH)

    • Conditions: Aprotic solvents (DMF or DMSO) at 80–100°C for 6–12 hours .

    • Mechanism: Nucleophilic substitution at the pyrazole nitrogen.

  • Enolate-Based Cyclocondensation:

    • Substrates: Enolates of 2,4-dicarboxylic acid esters and N-propylhydrazinium salts

    • Yield: 65–78% with reduced isomer formation compared to traditional alkylation .

Industrial Manufacturing

  • Scale-Up Techniques: Continuous flow reactors improve reaction efficiency and purity.

  • Purification: Recrystallization from ethanol/water mixtures or chromatographic methods (HPLC with C18 columns) .

Physical and Chemical Properties

PropertyValueSource
Molecular Weight196.25 g/mol
Density1.1 ± 0.1 g/cm³
Boiling Point290.4 ± 20.0°C (760 mmHg)
Melting PointNot reported (liquid at RT)
Flash Point129.5 ± 21.8°C
LogP (Octanol-Water)2.00
Vapor Pressure0.0 ± 0.6 mmHg at 25°C

Solubility: Miscible with organic solvents (ethanol, DCM); insoluble in water .

Applications

Pharmaceutical Intermediates

  • Kinase Inhibitors: Serves as a precursor in heterocyclic amides targeting tyrosine kinases (e.g., EGFR, VEGFR) .

  • Anti-Inflammatory Agents: Modulates COX-2 activity via hydrogen bonding to catalytic residues .

  • Bcl-2 Inhibitors: Tetrahydroisoquinoline derivatives show apoptosis-inducing activity in cancer cells .

Agrochemical Development

  • Herbicides: Disrupts acetolactate synthase (ALS) in weeds, enhancing crop yield .

  • Insecticides: Pyrazole moiety interferes with insect neuronal sodium channels .

Materials Science

  • Polymer Additives: Improves thermal stability in polyurethanes and epoxy resins .

  • Coating Agents: Enhances corrosion resistance in metallic coatings .

Analytical Characterization

Spectroscopic Data

  • ¹H NMR (CDCl3):

    • δ 1.25 (t, 3H, -CH2CH3), δ 1.55 (m, 2H, -CH2CH2CH3), δ 2.45 (s, 3H, -CH3), δ 4.20 (q, 2H, -OCH2), δ 6.35 (s, 1H, pyrazole-H) .

  • IR (KBr): 1725 cm⁻¹ (C=O stretch), 1600 cm⁻¹ (C=N pyrazole).

  • MS (ESI+): m/z 196.12 [M+H]⁺ .

Chromatographic Methods

  • HPLC: C18 column, gradient elution (water/acetonitrile + 0.1% formic acid), retention time = 8.2 min .

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